molecular formula C15H20F2N2O3S B5745475 N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Katalognummer B5745475
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: WSROCHWKEUBJKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CDNM, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CDNM belongs to the class of NMDA receptor antagonists and has been studied extensively for its ability to modulate the activity of these receptors.

Wirkmechanismus

CDNM acts as an NMDA receptor antagonist by binding to the receptor and blocking the influx of calcium ions into the cell. This mechanism of action has been shown to have neuroprotective effects in various animal models of neurological disorders. CDNM has also been shown to modulate the activity of various neurotransmitter systems such as dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
CDNM has been shown to have various biochemical and physiological effects in animal models. The compound has been shown to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of various neurological disorders. CDNM has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

CDNM has several advantages for lab experiments, including its high purity and yield, and its ability to modulate the activity of NMDA receptors. However, the compound has some limitations, including its high cost and limited availability. Additionally, CDNM has not been extensively studied in humans, and its safety and efficacy in humans are not well established.

Zukünftige Richtungen

There are several future directions for research on CDNM. One area of research is to further elucidate the mechanism of action of the compound and its effects on various neurotransmitter systems. Another area of research is to study the safety and efficacy of CDNM in humans, particularly in the treatment of neurological and psychiatric disorders. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for CDNM to increase its availability for research and potential therapeutic use.
Conclusion
In conclusion, CDNM is a novel compound that has gained significant attention in recent years for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to modulate the activity of NMDA receptors and has neuroprotective effects in animal models of neurological disorders. Further research is needed to elucidate the mechanism of action of CDNM and its safety and efficacy in humans.

Synthesemethoden

The synthesis of CDNM is a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 2,4-difluorobenzaldehyde with cyclohexylamine to form N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)glycinamide. This intermediate is then reacted with methylsulfonyl chloride to form the final product, CDNM. The synthesis of CDNM has been optimized to yield high purity and high yield.

Wissenschaftliche Forschungsanwendungen

CDNM has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to modulate the activity of NMDA receptors, which are involved in various physiological processes such as learning, memory, and synaptic plasticity. CDNM has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c1-23(21,22)19(12-5-3-2-4-6-12)10-15(20)18-14-8-7-11(16)9-13(14)17/h7-9,12H,2-6,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSROCHWKEUBJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)F)F)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.